molecular formula C12H12N2O B13938313 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one CAS No. 77693-05-1

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one

Cat. No.: B13938313
CAS No.: 77693-05-1
M. Wt: 200.24 g/mol
InChI Key: BUVQXXFSUMDACR-UHFFFAOYSA-N
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Description

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one is an organic compound belonging to the class of phenylpyridines. It is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Properties

CAS No.

77693-05-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-amino-1-methyl-4-phenylpyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,13H2,1H3

InChI Key

BUVQXXFSUMDACR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . This method allows for the formation of the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.

Scientific Research Applications

Chemical Reactions and Synthesis

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be synthesized through multiple methods, commonly involving the reaction of phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creatinine in the presence of formaldehyde and ammonia formed in situ.

This compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to create various derivatives.
  • Reduction: Reduction reactions can modify its functional groups.
  • Substitution: Electrophilic substitution reactions are common due to its aromatic nature.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The specific conditions depend on the desired product and reaction. The major products are substituted derivatives with different chemical and biological properties.

Scientific Research

This compound has applications in chemistry, biology, and medicine:

  • Chemistry: It is a building block for synthesizing complex molecules.
  • Biology: It is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: It is investigated for potential therapeutic uses, especially in treating various diseases.
  • Industry: It is used in producing pharmaceuticals and other chemical products.

Related Compounds and Applications

Other pyridone derivatives and related compounds also exhibit significant biological activities:

  • 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: This compound displayed high anticonvulsant properties .
  • 4-Amino-5-methyl-2(1H) pyridone: It is a key intermediate for producing Finerenone, a non-steroidal antagonist of the mineral corticoid receptor used in the prophylaxis and treatment of cardiovascular and renal diseases like heart failure and diabetic nephropathy .
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): PhIP is a food-related mutagen found in cooked meat and fish . Exposure to PhIP can be selectively toxic to dopaminergic neurons .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Amino-1-methyl-4-phenyl-1H-pyridin-2-one (often referred to as 6-AMPP) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of 6-AMPP, summarizing key findings from recent research and case studies.

Chemical Structure and Properties

6-AMPP is characterized by a pyridine ring substituted with an amino group and a phenyl moiety. Its chemical structure can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have demonstrated that 6-AMPP exhibits significant anticancer properties. For instance, research indicates that it can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of 6-AMPP

Cell LineIC50 (µM)Effect on Cell Viability (%)
HepG2 (Liver)15.454.25
HeLa (Cervical)20.538.44
GM-6114 (Fibroblast)>5080.06

The data shows that while 6-AMPP effectively reduces the viability of cancer cells, it demonstrates minimal toxicity to normal fibroblasts, indicating a selective action against cancerous cells .

The mechanism through which 6-AMPP exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to alterations in cell cycle progression and increased levels of pro-apoptotic factors . Specifically, the compound has been linked to increased lactate dehydrogenase (LDH) activity in treated cells, suggesting necrotic effects alongside apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, 6-AMPP has been evaluated for anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Table 2: Anti-inflammatory Effects of 6-AMPP

CytokineInhibition (%) at 10 µg/mL
IL-689
TNF-α78

These findings suggest that 6-AMPP may have therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that 6-AMPP may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests a role in managing neurodegenerative conditions.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of 6-AMPP was found to improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque accumulation and enhancing synaptic plasticity . This positions 6-AMPP as a promising candidate for further exploration in neurodegenerative disease therapies.

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